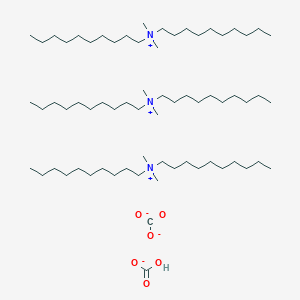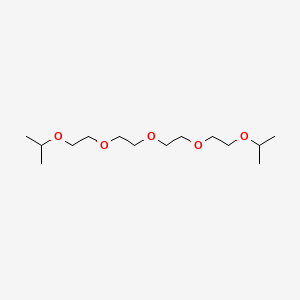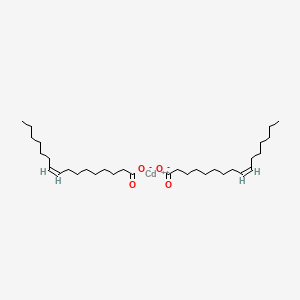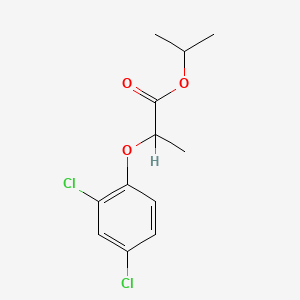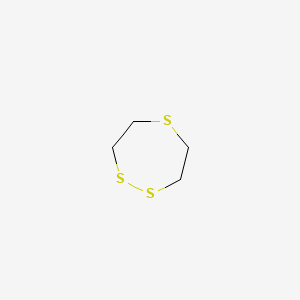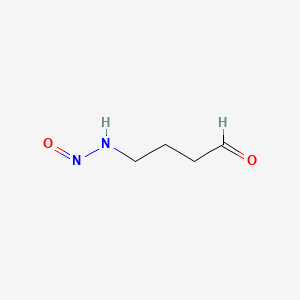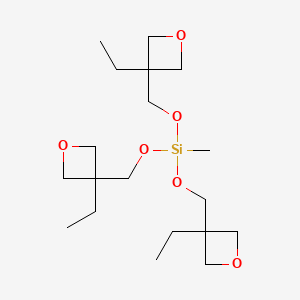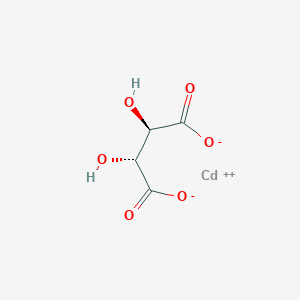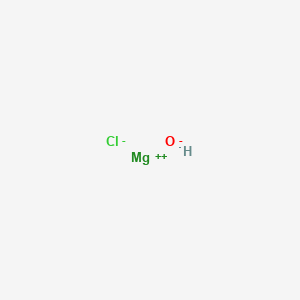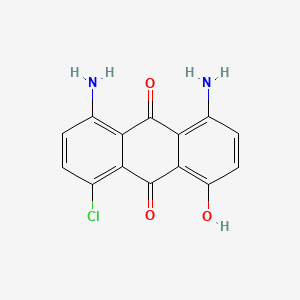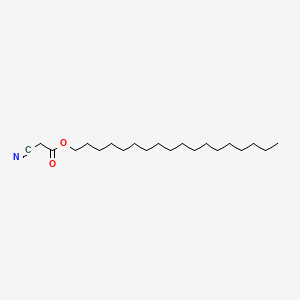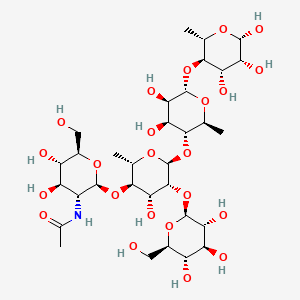
Lactosillan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactosillan is a thiopeptide antibiotic produced by the bacterium Lactobacillus gasseri. It was discovered and purified in 2014 and is known for its potential as a novel antibiotic to combat infections resistant to many other antibiotics . This compound is encoded by biosynthetic gene clusters in Lactobacillus gasseri, which is one of the most common bacteria in the human vaginal microbiome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactosillan is synthesized by a biosynthetic gene cluster (bgc66) located on a plasmid in Lactobacillus gasseri . The synthesis involves multiple genes that code for proteins performing specific functions in the production of this compound. The process includes the formation of a thiopeptide structure through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus gasseri under controlled conditions to optimize the yield of the antibiotic. The bacteria are grown in bioreactors with specific nutrient media, and the antibiotic is extracted and purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Lactosillan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiopeptide structure.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds with altered biological activities.
Scientific Research Applications
Lactosillan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiopeptide synthesis and reactions.
Biology: Investigated for its role in the human microbiome and its interactions with other microorganisms.
Medicine: Explored as a potential antibiotic to treat infections resistant to conventional antibiotics.
Industry: Used in the development of new antimicrobial agents and preservatives for food and pharmaceuticals.
Mechanism of Action
Lactosillan exerts its effects by binding to specific molecular targets in bacterial cells, disrupting their cell membrane integrity and leading to cell death . The primary target is the mannose phosphotransferase system (man-PTS), which is involved in sugar transport and metabolism in bacteria . This compound binds to the man-PTS, causing membrane leakage and cell death.
Comparison with Similar Compounds
Lactococcin A: Another thiopeptide antibiotic with a similar mechanism of action.
Nisin: A well-known thiopeptide antibiotic used in food preservation.
Subtilin: A thiopeptide antibiotic produced by Bacillus subtilis.
Uniqueness: Lactosillan is unique due to its specific production by Lactobacillus gasseri and its potential to combat antibiotic-resistant infections. Unlike other thiopeptide antibiotics, this compound has a distinct biosynthetic pathway and molecular structure that confer unique biological properties.
Properties
CAS No. |
83712-86-1 |
|---|---|
Molecular Formula |
C32H55NO23 |
Molecular Weight |
821.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5R,6S)-4,5,6-trihydroxy-2-methyloxan-3-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO23/c1-7-24(18(41)20(43)28(47)48-7)54-30-22(45)19(42)25(8(2)49-30)55-32-27(56-31-21(44)17(40)15(38)12(6-35)52-31)23(46)26(9(3)50-32)53-29-13(33-10(4)36)16(39)14(37)11(5-34)51-29/h7-9,11-32,34-35,37-47H,5-6H2,1-4H3,(H,33,36)/t7-,8-,9-,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
LGNAXCRAGJPZAU-LVDOCHHTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



